Disodium 5'-inosinate
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Overview
Description
Scientific Research Applications
Disodium 5’-inosinate monohydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role as an endogenous metabolite and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities
Industry: Widely used as a flavor enhancer in the food industry to provide umami taste.
Mechanism of Action
Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The mechanism of this action is unclear . Disodium 5’-inosinate is used as a flavor enhancer, in synergy with monosodium glutamate (MSG) to provide the umami taste .
Safety and Hazards
Disodium 5’-inosinate is generally considered safe and has no side effects . The toxicity study in early years established on rats, rabbits, monkeys, chickens, dogs, and also in humans showed that disodium inosinate did not have significant toxicity, no observed carcinogenicity, genotoxicity, or adverse effects on reproduction .
Relevant Papers
The European Food Safety Authority has issued an opinion on the safety and efficacy of disodium 5’-inosinate for all animal species . Another study by the same authority evaluated the safety and efficacy of disodium 5’-inosinate produced by fermentation using Corynebacterium stationis KCCM 80161 .
Biochemical Analysis
Biochemical Properties
Disodium 5’-inosinate plays a significant role in biochemical reactions. It is used as a flavor enhancer, often in synergy with monosodium glutamate (MSG), to provide the umami taste . It interacts with taste receptors on the tongue to enhance savory flavors .
Cellular Effects
The cellular effects of Disodium 5’-inosinate are primarily related to its role as a flavor enhancer. It influences cell function by interacting with taste receptors on the tongue, enhancing the perception of savory flavors .
Molecular Mechanism
The molecular mechanism of Disodium 5’-inosinate involves its interaction with taste receptors on the tongue. It binds to these receptors and enhances the perception of savory flavors .
Temporal Effects in Laboratory Settings
Disodium 5’-inosinate is stable at 100 °C and will not decompose until the temperature is around 230 °C . Its effects over time in laboratory settings would primarily be related to its role as a flavor enhancer .
Dosage Effects in Animal Models
As with any substance, adverse effects may occur at high doses .
Metabolic Pathways
Disodium 5’-inosinate is involved in the purine metabolism pathway . It can be produced by two methods: through sugar fermentation or from yeast extract . Inosinate is naturally found in meat and fish at levels of 80–800 mg/100 g .
Transport and Distribution
It is soluble in water, which facilitates its distribution in aqueous environments .
Subcellular Localization
Given its role as a flavor enhancer, it is likely to interact with taste receptors on the surface of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium 5’-inosinate monohydrate can be synthesized through the fermentation of sugars using bacterial strains. The fermentation process involves the conversion of a carbon source, such as sugar, into inosine . This inosine is then phosphorylated to produce inosinic acid, which is subsequently neutralized with sodium hydroxide to form disodium 5’-inosinate .
Industrial Production Methods: Industrial production of disodium 5’-inosinate monohydrate often involves the crystallization process. This method reduces wastewater compared to ion exchange resin methods and produces high-purity disodium 5’-inosinate by controlling temperature and using a small amount of organic solvent .
Chemical Reactions Analysis
Types of Reactions: Disodium 5’-inosinate monohydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in a molecule with another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce inosine monophosphate derivatives, while reduction may yield inosine.
Comparison with Similar Compounds
- Disodium 5’-guanylate
- Disodium 5’-ribonucleotides
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Disodium 5'-inosinate can be achieved through a multi-step process involving the conversion of starting materials into intermediates, followed by the final reaction to form the target compound.", "Starting Materials": [ "Inosine", "Sodium hydroxide", "Phosphoric acid", "Sodium carbonate", "Carbon dioxide", "Water" ], "Reaction": [ "Inosine is first reacted with sodium hydroxide to form sodium inosinate", "Sodium inosinate is then treated with phosphoric acid to form 5'-inosinic acid", "5'-inosinic acid is neutralized with sodium carbonate to form disodium 5'-inosinate", "Carbon dioxide is bubbled through the solution to precipitate the disodium 5'-inosinate", "The precipitate is collected by filtration and dried to obtain the final product" ] } | |
CAS No. |
4691-65-0 |
Molecular Formula |
C10H13N4O8P.2Na C10H13N4Na2O8P |
Molecular Weight |
394.19 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
SLIUELDPAPMQIB-IDIVVRGQSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na].[Na] |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na].[Na] |
physical_description |
Odourless, colourless or white crystals or powder |
solubility |
Soluble in water, sparingly soluble in ethanol, practically insoluble in ether |
Synonyms |
5’-Inosinic Acid Disodium Salt; 5’-IMP di-Na salt; 5’-IMP Disodium Salt; Disodium 5’-IMP; Disodium 5’-Inosinate; Disodium IMP; Disodium Inosinate; Disodium Inosine 5’-Monophosphate; Disodium Inosine 5’-Phosphate; E 631; E 631 (Food Enhancement Agent) |
Origin of Product |
United States |
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